1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with trifluoromethyl-substituted acylhydrazides, followed by cyclization to form the triazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the cyclization process .
Chemical Reactions Analysis
1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions, particularly at the phenyl and trifluoromethyl positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The triazole ring can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-Phenyl-5-(triflu
Properties
Molecular Formula |
C9H7F3N4 |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-phenyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-14-8(13)15-16(7)6-4-2-1-3-5-6/h1-5H,(H2,13,15) |
InChI Key |
PKFNVUBPUROJSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
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